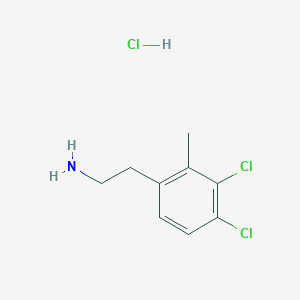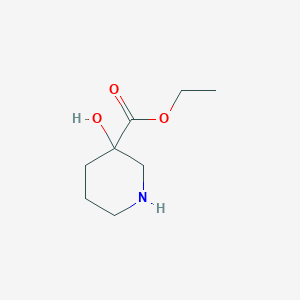
4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclohexane ring substituted with two fluorine atoms and two methyl groups, along with a carboxylic acid functional group. The presence of fluorine atoms often imparts unique chemical properties, making this compound of interest in various fields.
Preparation Methods
The synthesis of 4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of 4,4-difluoro-2,2-dimethylcyclohexan-1-one. This intermediate can be synthesized through the fluorination of 2,2-dimethylcyclohexanone using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents . The resulting 4,4-difluoro-2,2-dimethylcyclohexan-1-one is then subjected to carboxylation reactions to introduce the carboxylic acid group, often using carbon dioxide under high pressure and temperature conditions .
Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency. These methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas where fluorine substitution can enhance biological activity and metabolic stability.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets, leading to specific biological effects. The exact pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid can be compared with other fluorinated cyclohexane derivatives, such as:
4,4-Difluorocyclohexane-1-carboxylic acid: Similar structure but lacks the additional methyl groups, which can affect its chemical properties and reactivity.
2,2-Dimethylcyclohexane-1-carboxylic acid:
4-Fluoro-2,2-dimethylcyclohexane-1-carboxylic acid: Contains only one fluorine atom, leading to different reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14F2O2 |
|---|---|
Molecular Weight |
192.20 g/mol |
IUPAC Name |
4,4-difluoro-2,2-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14F2O2/c1-8(2)5-9(10,11)4-3-6(8)7(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
WISLIHKEYXNYCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCC1C(=O)O)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide](/img/structure/B13514979.png)




![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride](/img/structure/B13515005.png)



![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)
